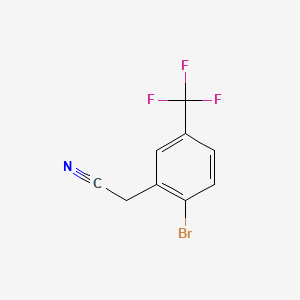

2-Bromo-5-(trifluoromethyl)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[2-bromo-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPMKGVGKPGMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993957 | |

| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732306-26-2 | |

| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic System Optimization

Palladium-mediated cross-coupling represents the most efficient route to 2-bromo-5-(trifluoromethyl)phenylacetonitrile. The Pd[P(t-Bu)₃]₂/O₂ system demonstrates superior performance in cyanation reactions, enabling complete conversion of 2-bromo-5-(trifluoromethyl)bromobenzene within 30 minutes at room temperature. Critical parameters include:

- Catalyst Loading : 2.5 mol% [Pd(μ-I)P(t-Bu)₃]₂ achieves 99% conversion (Table 1)

- Base : Anhydrous K₂CO₃ (1.3 equiv) prevents catalyst deactivation

- Solvent : DMF enhances polar intermediate stabilization (dielectric constant ε = 36.7)

Table 1 : Pd-Catalyzed Cyanation Performance Comparison

| Catalyst | Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd[P(t-Bu)₃]₂/O₂ | 5 | 0.5 | 99 |

| Pd₂(dba)₃/XPhos | 5 | 1.0 | 25 |

| [Pd(μ-I)P(t-Bu)₃]₂ | 2.5 | 0.25 | 99 |

Mechanistic Considerations

DFT calculations reveal a concerted metalation-deprotonation pathway dominates when using P(t-Bu)₃ ligands. The trifluoromethyl group’s -I effect accelerates oxidative addition at Pd⁰ centers (kOA = 3.8 × 10³ M⁻¹s⁻¹), while bromide dissociation from the PdII intermediate becomes rate-limiting (ΔG‡ = 18.7 kcal/mol).

Nucleophilic Substitution of Benzyl Halides

Alkylation-Cyanation Sequential Protocol

A two-step synthesis starting from 2-bromo-5-(trifluoromethyl)benzyl bromide achieves 68% overall yield:

- Alkylation : NaHMDS (2 equiv) in THF mediates propane-1-iodide coupling at -78°C

- Cyanation : KCN (3 equiv) in DMSO at 80°C for 12 hours

Critical Control Parameters :

- Moisture levels <50 ppm prevent CN⁻ hydrolysis

- Strict temperature control (±2°C) minimizes elimination byproducts

Solvent Effects on Selectivity

Polar aprotic solvents favor SN2 mechanisms, with DMSO providing optimal cyanide nucleophilicity (Kamlet-Taft β = 0.47). Competing elimination pathways emerge in THF (β = 0.55) due to increased basicity.

Cyanative Functionalization via Diazonium Intermediates

Diazotization-Cyanation Cascade

Adapting methods from auriferous catalysis, 2-bromo-5-(trifluoromethyl)benzenediazonium tetrafluoroborate reacts with CuCN in acetonitrile at -5°C to yield the target nitrile (55% isolated):

- Diazotization : NaNO₂ (1.1 equiv) in HBF₄(aq) at 0°C

- Sandmeyer Reaction : CuCN (0.2 equiv), 12-hour stirring

Key Advantage : Tolerance for electron-withdrawing groups (σmeta = 0.43 for CF₃)

Comparative Analysis of Synthetic Routes

Table 2 : Method Optimization Matrix

| Parameter | Pd Catalysis | Nucleophilic | Diazonium |

|---|---|---|---|

| Typical Yield (%) | 76–99 | 68 | 55 |

| Reaction Scale (g) | 0.1–50 | 5–100 | 0.5–10 |

| Halide Compatibility | Br, I | Br | Br |

| Byproduct Formation (%) | <5 | 12 | 22 |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitrile group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized products.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: 2-Amino-5-(trifluoromethyl)phenylacetonitrile, 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile.

Reduction: 2-Bromo-5-(trifluoromethyl)phenylacetamide, 2-Bromo-5-(trifluoromethyl)benzaldehyde.

Oxidation: 2-Bromo-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)phenylacetonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen and Functional Group Modifications

Table 1: Core Structural Analogs

Key Observations :

Halogen Substitution: Bromine vs. Chlorine: Replacing Br with Cl (e.g., 2-Chloro-5-(trifluoromethyl)phenylacetonitrile) reduces molecular weight (264.04 → 235.59) and may decrease reactivity in cross-coupling reactions due to weaker leaving group ability of Cl .

Functional Group Modifications :

Positional Isomerism Effects

Table 2: Positional Isomers

Key Observations :

Impact of Additional Functional Groups

Compound : 2-[3-bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (CAS 1797290-47-1)

- Molecular Formula: C₁₂H₁₁BrF₃NO₂

- Molecular Weight : 328.08 g/mol

- Key Features :

- Ethoxy and trifluoroethoxy groups enhance solubility in polar solvents.

- Increased TPSA (estimated ~50 Ų) due to additional oxygen atoms.

Comparison :

- The ethoxy group acts as an electron donor, counterbalancing the electron-withdrawing effects of Br and CF₃, which could modulate reactivity in photoredox catalysis .

Biological Activity

2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS No. 732306-26-2) is a compound characterized by the presence of a bromine atom and a trifluoromethyl group on a phenyl ring. Its unique structure suggests potential biological activities, although specific data on its pharmacological profile remains limited. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

- Molecular Formula : C₉H₅BrF₃N

- Molecular Weight : 264.04 g/mol

- Physical State : Solid

- Hazards : Classified as hazardous; potential toxicity through ingestion and skin contact.

The biological activity of compounds similar to this compound often involves interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and biological effectiveness.

Biological Activity Overview

Research indicates that compounds containing bromine and trifluoromethyl groups frequently exhibit notable biological activities, such as:

- Antimicrobial Activity : Similar compounds have shown moderate to high efficacy against various pathogens, including bacteria and fungi. For instance, studies have indicated that derivatives exhibit activity against Escherichia coli and Candida albicans .

- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties, with some showing significant antiproliferative effects against human cancer cell lines .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Studies :

- Anticancer Research :

-

Enzyme Interaction Studies :

- Compounds with bromine and trifluoromethyl groups are known to interact with enzymes involved in metabolic pathways, suggesting that this compound could modulate these pathways effectively .

Q & A

Q. What are the key synthetic routes for preparing 2-Bromo-5-(trifluoromethyl)phenylacetonitrile, and how can purity be optimized?

- Methodological Answer :

The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination of 5-(trifluoromethyl)phenylacetonitrile using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN) is a common route . Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization from ethanol. Analytical techniques such as HPLC (≥97% purity) and GC-MS are critical for quality control .

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

Store at 0–6°C in airtight, light-resistant containers to prevent decomposition . Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood due to potential respiratory and skin irritation (SDS codes: P301+P310 for acute toxicity) . Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ ~3.8 ppm for CH₂CN), ¹³C NMR (δ ~118 ppm for nitrile), and ¹⁹F NMR (δ ~-60 ppm for CF₃) .

- MS : High-resolution ESI-MS for molecular ion confirmation (C₉H₅BrF₃N, exact mass 262.95 g/mol) .

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

The electron-withdrawing CF₃ group enhances electrophilicity at the brominated position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/H₂O (80°C, 12 h) . Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1) and isolate products via flash chromatography .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer :

Discrepancies often arise from solvent polarity, catalyst loading, or temperature. Systematic optimization using Design of Experiments (DoE) is recommended. For example:

Q. How can computational methods predict the compound’s bioactivity in drug design?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with targets like microbial leucyl-tRNA synthetase (PDB: 1FFY). The CF₃ group enhances binding via hydrophobic interactions .

- DFT calculations : Gaussian09 to compute electrostatic potential surfaces, identifying reactive sites for functionalization (e.g., nitrile → amide conversion) .

Q. What are the environmental and toxicological risks associated with this compound?

- Methodological Answer :

- Ecotoxicity : Follow OECD 201/202 guidelines for algal/daphnia toxicity testing. The bromine moiety poses bioaccumulation risks .

- Degradation : Investigate hydrolysis pathways (e.g., nitrile → carboxylic acid under acidic conditions) using LC-MS/MS .

- Regulatory compliance : Adhere to REACH and PRTR regulations for reporting emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.